1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea, commonly known as DPU-4, is a synthetic compound that has shown promising results in scientific research studies. It belongs to the class of pyrrole-urea derivatives and has been studied for its potential therapeutic effects in various diseases.
Scientific Research Applications
Synthesis and Stereochemical Analysis
The compound has been utilized in the synthesis and stereochemical analysis of active metabolites of potent kinase inhibitors, highlighting its significance in the development of new therapeutic agents. For instance, a study described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, demonstrating the compound's role in medicinal chemistry and drug discovery (Zecheng Chen et al., 2010).
Enzyme Inhibition and Anticancer Investigations
Further research has explored the compound's utility in enzyme inhibition and anticancer activities. A study synthesized several urea derivatives to investigate their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, as well as their impact on a prostate cancer cell line. This illustrates the compound's potential in contributing to new cancer treatments and understanding enzyme behavior (Sana Mustafa et al., 2014).
Corrosion Inhibition
Another application is in the field of materials science, where pyrazoline derivatives, related to the compound , have been investigated for their corrosion inhibition properties. This research is crucial for improving the lifespan and durability of metals in various industrial applications (H. Lgaz et al., 2020).
Organic Synthesis and Structural Chemistry
The compound also plays a role in organic synthesis and structural chemistry, contributing to the development of new synthetic methodologies and the understanding of molecular structures. For example, research on the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea showcases its application in creating complex organic molecules and studying their properties (Antonia A Sarantou & G. Varvounis, 2022).
Anion Receptors and Hydrogel Formation
Additionally, the compound's structural framework has been utilized in the design of anion receptors and hydrogel formers, demonstrating its versatility in supramolecular chemistry and materials science. Studies on acyclic molecules containing similar functional groups have shown effectiveness in anion binding and hydrogel formation, highlighting potential applications in environmental and materials chemistry (Philip A. Gale, 2006).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-3-8-16(12-14)22(18-10-5-11-20-18)19(23)21-15-7-4-9-17(13-15)24-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWFNOZVUYDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.